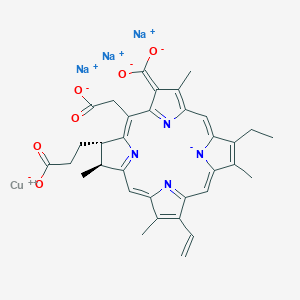

Chlorophyllin sodium copper salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGVJUIHRPKFR-ZWPRWVNUSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31CuN4Na3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045956 | |

| Record name | Chlorophyllide Cu complex sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11006-34-1 | |

| Record name | Chlorophyllide Cu complex sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM COPPER CHLOROPHYLLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Sodium Copper Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Sodium copper chlorophyllin (SCC), a semi-synthetic derivative of chlorophyll, is a water-soluble colorant and valued compound in the pharmaceutical, food, and cosmetic industries.[1][2] Its stability, vibrant green color, and potential antioxidant and antimutagenic properties make it a subject of significant interest.[1][3] This guide provides an in-depth overview of the core processes involved in its synthesis and purification, presenting detailed experimental protocols, quantitative data, and a visual representation of the manufacturing workflow.

The synthesis of sodium copper chlorophyllin is a multi-step process that begins with the extraction of chlorophyll from plant sources. The core transformation involves the saponification of the chlorophyll molecule to remove the phytol tail and methyl ester group, followed by the replacement of the central magnesium ion with copper.[1] Subsequent purification and salification steps yield the final, stable, water-soluble product.

I. Synthesis and Purification Workflow

The overall process for producing sodium copper chlorophyllin involves a series of sequential chemical and physical separation steps. The typical workflow begins with chlorophyll-rich biomass and proceeds through extraction, saponification, copper insertion, purification, and finally, salification and drying to obtain the finished product.

Caption: General workflow for the synthesis and purification of Sodium Copper Chlorophyllin.

II. Experimental Protocols

The following sections detail the methodologies for the key stages of synthesis and purification, with quantitative data summarized in tables for clarity and comparison.

1. Chlorophyll Extraction

The initial step involves extracting chlorophyll from various raw materials. Common sources include spinach, silkworm excrement, bamboo leaves, and microalgae.[4][][6] Organic solvent extraction is the standard method, leveraging chlorophyll's solubility in solvents like ethanol and acetone.[4]

-

Protocol Example (from Spinach): Fresh spinach leaves are treated with 65% ethanol at 65°C to extract the chlorophyll.[7]

-

Protocol Example (from Silkworm Excrement): Dried silkworm excrement powder is extracted using a mixture of ethanol and acetone in a water bath at 75-79°C.[4]

2. Saponification (Alkaline Hydrolysis)

Saponification is a critical step where the ester bonds in the chlorophyll molecule are hydrolyzed under alkaline conditions. This process removes the phytol tail and methyl group, converting chlorophyll into water-soluble chlorophyllin salts.[4][8]

-

Methodology: The chlorophyll extract or paste is treated with a sodium hydroxide (NaOH) solution, often in an alcohol or acetone medium. The reaction is typically heated and stirred for a set duration to ensure complete hydrolysis.[9][10] Following the reaction, unsaponifiable materials (like carotenoids) are separated, often by adding acetone to create a solid-liquid phase, allowing for filtration.[9][10]

Table 1: Comparative Experimental Protocols for Saponification

| Raw Material Source | Saponification Agent & Concentration | Solvent | Temperature (°C) | Time | Final pH | Reference |

|---|---|---|---|---|---|---|

| Chlorophyll Paste | NaOH Solution | Direct addition to paste | 40 - 60 | 60 - 90 min | 12 - 14 | [9][10] |

| Chlorophyll Paste | 3.5% NaOH Aqueous Solution | Water | 55 | 6 h | Not Specified | [11][12] |

| Spinach Extract | 5% NaOH Solution | Ethanol | Not Specified | 20 min | Not Specified | [7] |

| Chlorophyll Extract | 1% NaOH in Ethanol | Ethanol | 60 | 30 - 45 min | 9 - 10 | [13] |

| Microalgae Biomass | Ethanol-NaOH Solution | Ethanol | 70 | 1 h | Not Specified |[8] |

3. Copper Insertion (Copperization)

In this step, the magnesium ion at the center of the chlorophyllin molecule is replaced by a copper ion, significantly increasing the molecule's stability.[1] This is typically achieved by adding a copper salt, most commonly copper sulfate (CuSO₄), to an aqueous solution of the saponified chlorophyllin.[9][13] The solution is often acidified with an acid like HCl to facilitate the reaction and precipitate the resulting copper chlorophyllin acid.[9]

-

Methodology: The saponified solid is dissolved in water. A solution of copper sulfate is added, and the mixture is heated.[9] Afterward, the pH is adjusted to an acidic range (pH 1-2) using HCl, causing the crude copper chlorophyllin acid to crystallize and precipitate.[9] The solid is then collected via filtration.[9]

Table 2: Comparative Experimental Protocols for Copper Insertion

| Starting Material | Copper Salt & Concentration | Temperature (°C) | Time | pH Adjustment | Reference |

|---|---|---|---|---|---|

| Saponified Solid | CuSO₄ (3-4% of initial paste weight) | 50 - 60 | 30 min | Adjust to pH 1-2 with HCl | [9] |

| Saponified Supernatant | CuSO₄ (5% of initial paste mass) | 50 | 2.5 h | Not Specified | [11][12] |

| Neutralized Chlorophyllide | 1% CuSO₄ Solution | Room Temperature | 30 min | Previously neutralized to pH 7.0 | [13] |

| Saponified Chlorophyll | Cupric Chloride (5g) | 30 - 50 | 3 h | Not Specified |[14] |

4. Purification

Purification is essential to remove impurities, including unsaponified lipids, other pigments, and residual solvents. This is typically achieved through a series of solvent washes and precipitations.

-

Methodology: The crude copper chlorophyllin acid is washed or dissolved in solvents like acetone to remove soluble impurities.[9] It is then often reprecipitated using a non-polar solvent like gasoline or petroleum ether.[9] The purified solid is washed with water and ethanol solutions to remove any remaining water-soluble or alcohol-soluble impurities.[4] Advanced techniques such as supercritical CO₂ purification have also been developed to improve yield and environmental friendliness.[14]

Table 3: Purification Methodologies and Parameters

| Purification Step | Solvents / Method | Key Parameters | Reference |

|---|---|---|---|

| Precipitation & Washing | Acetone, 120# Gasoline | Dissolve crude product in acetone, add gasoline (3-5x volume), stir at 40-50°C for 30 min. | [9] |

| Washing | Distilled Water, 40% Ethanol | Wash filter residue first with distilled water, then 2-3 times with 40% ethanol. | [4] |

| Supercritical Purification | Supercritical CO₂ | Pressure: 15–35 MPa; Temperature: 35–65°C; Time: 2 hours. | [14] |

| Washing | Deionized Water, 30-40% Ethanol, Petroleum Ether | Sequential washes of the filtered crude product to remove different impurity types. |[15] |

5. Salification and Drying

The final step involves converting the purified copper chlorophyllin acid into its sodium salt to enhance water solubility.

-

Methodology: The refined copper chlorophyllin acid is dissolved in a solvent like acetone.[9] A solution of NaOH in ethanol is then added while stirring to adjust the pH to an alkaline range (typically 10-12), causing the sodium salt to crystallize and precipitate.[4][9][16] The final product is collected by filtration, washed (e.g., with 95% ethanol), and dried, often at a controlled temperature (e.g., 60°C or below 105°C), to yield the final dark green powder.[4][15]

III. Quality Control and Analysis

Rigorous quality control is necessary to ensure the purity, safety, and efficacy of the final product. Key analytical tests include spectrophotometry, chromatography, and determination of copper content.

Table 4: Key Analytical Parameters for Quality Control

| Parameter | Method | Typical Conditions / Wavelengths | Acceptance Criteria / Notes | Reference |

|---|---|---|---|---|

| Absorbance Spectrum | UV-Vis Spectrophotometry | Soret Peak: ~405 nm; Q-band Peak: ~630 nm in aqueous solution. | Peaks confirm the molecular structure. Absorbance value (A 1%, 1 cm) at 405 nm in pH 7.5 buffer should not be less than 540. | [17][18][19] |

| Purity / Component Analysis | High-Performance Liquid Chromatography (HPLC) | Column: C18; Mobile Phase: Methanol/Ammonium Acetate buffer (90:10); Detection: 405 nm. | To identify and quantify major chlorophyllin components (e.g., Cu-chlorin e6) and impurities. | [][20][21] |

| Total Copper Content | Atomic Absorption Spectrometry (AAS) | Ash sample, dissolve in acid, analyze via AAS at 324.8 nm. | Typically 3.5-6.5%. | [19][22] |

| Free Ionizable Copper | AAS | Dissolve sample, adjust pH to 3.0, separate aqueous phase, and analyze. | Not more than 200 mg/kg (0.02%). | [17] |

| Residual Solvents | Gas Chromatography (GC) | Headspace analysis. | Acetone, ethanol, hexane, etc., not more than 50 mg/kg. Dichloromethane not more than 10 mg/kg. | [17] |

| Identity | Chemical Tests / pH | Forms a precipitate in acidic conditions (pH < 6.0). | Confirms the salt form and solubility characteristics. |[4][19] |

References

- 1. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sodium Copper Chlorophyllin: A green elf from nature to life - FocusHerb [focusherb.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104650102A - Sodium copper chlorophyllin and production process thereof - Google Patents [patents.google.com]

- 8. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. CN102311441A - Production method of sodium copper chlorophyllin - Google Patents [patents.google.com]

- 11. Preparation method of sodium copper chlorophyllin - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN113754671B - Preparation method of sodium copper chlorophyllin - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN103965205A - Method for producing sodium copper chlorophyllin through supercritical purification - Google Patents [patents.google.com]

- 15. CN105272989A - Method for preparing chlorophyll sodium copper from mulberry leaves - Google Patents [patents.google.com]

- 16. CN103145718A - Method for extracting sodium copper chlorophyllin from chlorella - Google Patents [patents.google.com]

- 17. fao.org [fao.org]

- 18. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apps.fas.usda.gov [apps.fas.usda.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. metrology-journal.org [metrology-journal.org]

The Antioxidant Properties of Sodium Copper Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium copper chlorophyllin (SCC), a semi-synthetic derivative of chlorophyll, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to the antioxidant capacity of SCC. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound. This document summarizes key findings on its ability to neutralize free radicals, modulate endogenous antioxidant enzyme systems, and influence crucial signaling pathways, thereby mitigating oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Antioxidants play a crucial role in mitigating oxidative damage by neutralizing free radicals and protecting cellular components. Sodium copper chlorophyllin (SCC), a water-soluble salt derived from chlorophyll, has emerged as a promising antioxidant agent.[1][3] Its enhanced stability and bioavailability compared to natural chlorophyll make it a subject of extensive research.[4] This guide delves into the core antioxidant properties of SCC, presenting a compilation of scientific evidence and detailed experimental frameworks.

Mechanisms of Antioxidant Action

The antioxidant activity of sodium copper chlorophyllin is multifaceted, involving both direct and indirect mechanisms.

-

Direct Free Radical Scavenging: SCC can directly neutralize a variety of physically relevant reactive oxygen species.[5] The porphyrin ring structure of chlorophyllin, with its delocalized electron system, allows it to effectively accept electrons from free radicals, thereby stabilizing them and preventing them from causing cellular damage to lipids, proteins, and DNA.[1][2] Studies have demonstrated its ability to scavenge superoxide anions and hydroxyl radicals.[6]

-

Modulation of Antioxidant Enzymes: SCC has been shown to enhance the body's endogenous antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes.[7] This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are critical in the detoxification of ROS.[2]

-

Activation of the Nrf2-ARE Signaling Pathway: A pivotal mechanism underlying the indirect antioxidant effect of SCC is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like SCC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for a suite of antioxidant and cytoprotective proteins, including SOD, CAT, GPx, and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][10] Studies have shown that SCC treatment can increase the protein expression of Nrf2 in cells.[7][8]

Quantitative Antioxidant Data

The antioxidant capacity of sodium copper chlorophyllin has been quantified in numerous studies using various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antioxidant Activity of Sodium Copper Chlorophyllin

| Assay | Test System | Parameter | Value | Reference |

| DPPH Radical Scavenging | Chemical Assay | EC50 | 2.6 mg/mL | [6] |

| β-carotene Bleaching | Chemical Assay | EC50 | 0.90 mg/mL | [6][11] |

| Superoxide Anion (O2–) Scavenging | Chemical Assay | - | Effective scavenging | [6] |

| Singlet Oxygen Quenching | Chemical Assay | Rate Constant | 1.3 x 10⁸ M⁻¹ s⁻¹ | [12] |

Table 2: In Vivo Antioxidant Effects of Sodium Copper Chlorophyllin

| Animal Model | Tissue | Parameter | Treatment | Effect | Reference |

| Mice | Brain | MDA Levels | 40 mg/kg SCC + BaCl₂ | 42% reduction vs. BaCl₂ group | [2][4] |

| Mice | Liver | MDA Levels | 40 mg/kg SCC + BaCl₂ | 39% reduction vs. BaCl₂ group | [2][4] |

| Rats | Serum | GPx Levels | 35 mg/kg & 70 mg/kg SCC + Indomethacin | Restoration of GPx levels | [13] |

| Rats | Serum | MDA Levels | 35 mg/kg & 70 mg/kg SCC + Indomethacin | Normalization of MDA levels | [13] |

| Rats | Liver (Mitochondria & Microsomes) | Lipid Peroxidation | 50 or 100 mg/kg SCC | Marked decrease | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the antioxidant properties of sodium copper chlorophyllin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[14]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Sodium Copper Chlorophyllin (SCC) solution of various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14][15]

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the SCC solution (at different concentrations) with the DPPH solution. A typical ratio is 1:1 or 1:3 (sample:DPPH).[5][15]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5][14]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[5][14]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[5]

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16]

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Sodium Copper Chlorophyllin (SCC) solution of various concentrations

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Generation of ABTS•+: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[17][18]

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[16][19]

-

Reaction Mixture: Add a small volume of the SCC solution (at different concentrations) to a larger volume of the diluted ABTS•+ solution.[16][19]

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[19]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[16][19]

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.[1][20]

Materials:

-

Tissue or cell lysate containing SOD

-

Xanthine

-

Xanthine Oxidase

-

Detector molecule (e.g., WST-1)

-

Buffer solution (e.g., phosphate buffer)

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer to extract the enzyme. Centrifuge to remove debris.[20]

-

Reaction Mixture: In a microplate well, add the sample, xanthine, and the detector molecule.

-

Initiation of Reaction: Add xanthine oxidase to initiate the generation of superoxide radicals.[1][20]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).[1]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the detector molecule (e.g., 450 nm for WST-1 formazan).[1]

-

Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of reduction of the detector molecule by 50%.[1]

Catalase (CAT) Activity Assay

This assay is based on the measurement of the decomposition of hydrogen peroxide (H₂O₂) by catalase.[3][21]

Materials:

-

Tissue or cell lysate containing CAT

-

Hydrogen peroxide (H₂O₂) solution

-

Reagents for detecting H₂O₂ (e.g., ammonium molybdate or potassium permanganate) or direct measurement of H₂O₂ absorbance at 240 nm.[3][21]

-

Spectrophotometer or microplate reader

Procedure (H₂O₂ decomposition at 240 nm):

-

Sample Preparation: Prepare a tissue homogenate or cell lysate in a suitable buffer (e.g., phosphate buffer).[3]

-

Reaction Mixture: In a quartz cuvette, add the sample to a phosphate buffer.

-

Initiation of Reaction: Add a known concentration of H₂O₂ to the cuvette to start the reaction.[3]

-

Absorbance Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes). The decomposition of H₂O₂ leads to a decrease in absorbance at this wavelength.[3]

-

Calculation: The catalase activity is calculated from the rate of decrease in absorbance using the molar extinction coefficient of H₂O₂ at 240 nm.

Glutathione Peroxidase (GPx) Activity Assay

This assay indirectly measures GPx activity by coupling the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by GPx to the oxidation of NADPH by glutathione reductase (GR).[22][23]

Materials:

-

Tissue or cell lysate containing GPx

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Organic hydroperoxide (e.g., tert-butyl hydroperoxide or cumene hydroperoxide)

-

Buffer solution

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare a tissue homogenate or cell lysate in a buffer containing EDTA and a reducing agent to preserve enzyme activity.[23]

-

Reaction Mixture: In a cuvette or microplate well, combine the sample, GSH, GR, and NADPH in a suitable buffer.[23][24]

-

Initiation of Reaction: Add the organic hydroperoxide to start the reaction.[23]

-

Absorbance Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[23][24]

-

Calculation: The GPx activity is calculated from the rate of NADPH consumption, using its molar extinction coefficient at 340 nm.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Diagram 1: Nrf2-ARE Signaling Pathway Activation by Sodium Copper Chlorophyllin

Caption: Activation of the Nrf2-ARE pathway by Sodium Copper Chlorophyllin.

Diagram 2: Experimental Workflow for In Vitro Antioxidant Assays

Caption: General workflow for in vitro antioxidant capacity assessment.

Diagram 3: Experimental Workflow for In Vivo Antioxidant Enzyme Activity Assays

Caption: Workflow for assessing in vivo antioxidant enzyme activity.

Conclusion

The collective evidence strongly supports the significant antioxidant properties of sodium copper chlorophyllin. Its ability to directly scavenge free radicals, coupled with its capacity to enhance endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway, positions it as a compound of high interest for further research and potential therapeutic applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the full potential of sodium copper chlorophyllin in mitigating oxidative stress-related pathologies. Further investigations into its clinical efficacy and long-term safety are warranted to translate these promising preclinical findings into tangible health benefits.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Protective Effects of Sodium Copper Chlorophyllin and/or Ascorbic Acid Against Barium Chloride-Induced Oxidative Stress in Mouse Brain and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. marinebiology.pt [marinebiology.pt]

- 6. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of sodium copper chlorophyllin on lipid peroxidation. VI. Effect of its administration on mitochondrial and microsomal lipid peroxidation in rat liver. | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Study On Antioxidant And Anti-Inflammatory Effects Of Sodium Copper Chlorophyllin In Male Rats Receiving Indomethacin | Academia Open [acopen.umsida.ac.id]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. oxfordbiomed.com [oxfordbiomed.com]

- 24. sciencellonline.com [sciencellonline.com]

The Green Gold: A Technical Guide to the Natural Sources and Extraction of Chlorophyll for Chlorophyllin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of chlorophyll and the methodologies employed in its extraction and subsequent conversion to chlorophyllin, a compound of significant interest in the pharmaceutical and nutraceutical industries. The document outlines the primary botanical and algal sources, details various extraction protocols, and presents the chemical transformation process to yield sodium copper chlorophyllin. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized.

Natural Sources of Chlorophyll

Chlorophyll, the ubiquitous green pigment essential for photosynthesis, is abundant in a variety of natural sources. For commercial and research purposes, the selection of a source material is contingent on factors such as chlorophyll content, ease of cultivation and harvesting, and the presence of co-extractable compounds of interest. The most prominent sources include leafy green vegetables, specific forage crops, and microalgae.

Table 1: Chlorophyll Content in Primary Natural Sources (Dry Weight Basis)

| Source | Scientific Name | Total Chlorophyll Content (mg/g DW) | Chlorophyll a/b Ratio | Key Considerations |

| Alfalfa | Medicago sativa | 9.0 - 10.0[1] | ~3:1 | High biomass yield; established industrial processing infrastructure.[1] |

| Spinach | Spinacia oleracea | 7.8[2] | 2.5:1 - 3.5:1 | High chlorophyll content; readily available. |

| Stinging Nettle | Urtica dioica | 5.4 - 6.7[3] | ~3:1 | Robust plant with potential for high yields; contains other bioactive compounds.[3] |

| Chlorella | Chlorella vulgaris | 10.0 - 34.25[4] | Varies with culture conditions | High chlorophyll content; scalable cultivation in bioreactors.[4] |

Extraction of Chlorophyll from Natural Sources

The extraction of chlorophyll from plant and algal biomass is the initial and critical step in the production of chlorophyllin. The choice of extraction method influences the yield, purity, and stability of the final product. Traditional solvent-based methods are widely used, while modern, "green" techniques are gaining prominence due to their efficiency and reduced environmental impact.

Solvent Extraction

Solvent extraction remains a prevalent method for chlorophyll isolation on both laboratory and industrial scales.[1] This process involves the use of organic solvents to solubilize chlorophyll from the cellular matrix of the source material.

Table 2: Comparison of Common Solvents for Chlorophyll Extraction

| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |

| Acetone | Polar aprotic | 56 | High extraction efficiency; miscible with water. | Volatile and flammable. |

| Ethanol | Polar protic | 78 | Effective for extraction; relatively safe. | Can co-extract water-soluble impurities. |

| Methanol | Polar protic | 65 | High extraction efficiency. | Toxic. |

| Hexane | Nonpolar | 69 | Used in combination with polar solvents to remove nonpolar impurities. | Flammable; neurotoxin. |

Experimental Protocol: Solvent Extraction of Chlorophyll from Alfalfa

This protocol describes a standard laboratory procedure for the extraction of chlorophyll from dried alfalfa meal.

-

Preparation of Alfalfa Meal: Dry fresh alfalfa leaves at 40-50°C to a constant weight and grind into a fine powder.

-

Solvent Selection: Prepare an 80% aqueous acetone solution (v/v).

-

Extraction:

-

Weigh 10 g of dried alfalfa powder into a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% acetone.

-

Stir the mixture on a magnetic stirrer for 1 hour at room temperature in the dark.

-

-

Separation:

-

Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.

-

Wash the residue with an additional 50 mL of 80% acetone to ensure complete extraction.

-

Combine the filtrates.

-

-

Solvent Removal: Concentrate the chlorophyll extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Store the concentrated chlorophyll paste in a dark, airtight container at -20°C.

Advanced Extraction Techniques

To address the limitations of conventional solvent extraction, several advanced methods have been developed. These techniques often offer higher yields, greater selectivity, and are more environmentally benign.

Table 3: Overview of Advanced Chlorophyll Extraction Methods

| Method | Principle | Advantages | Key Parameters |

| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of plant cell walls to release intracellular contents. | Milder extraction conditions; higher yields; environmentally friendly. | Enzyme type (cellulase, pectinase), enzyme concentration, temperature, pH, time. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | High selectivity; solvent-free product; tunable solvent properties. | Pressure, temperature, CO2 flow rate, co-solvent addition. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Reduced extraction time and solvent consumption; increased yield. | Microwave power, temperature, time, solvent type. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Increased extraction efficiency; reduced time and temperature. | Ultrasonic frequency and power, temperature, time, solvent. |

Experimental Protocol: Enzyme-Assisted Extraction (EAE) of Chlorophyll from Spinach

This protocol is based on the use of a tailored enzyme mixture to maximize chlorophyll recovery from fresh spinach.

-

Sample Preparation: Homogenize 10 g of fresh spinach leaves with 50 mL of a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).

-

Enzyme Treatment:

-

Add a mixture of cellulase and pectinase (e.g., 1% w/w of each enzyme based on the weight of the spinach) to the homogenate.

-

Incubate the mixture at 45°C for 2 hours with gentle agitation.

-

-

Extraction:

-

After incubation, add 100 mL of 95% ethanol and stir for 30 minutes.

-

-

Separation and Concentration: Follow steps 4 and 5 from the solvent extraction protocol.

Experimental Protocol: Supercritical Fluid Extraction (SFE) of Chlorophyll from Alfalfa

This protocol outlines the key parameters for extracting chlorophyll from alfalfa using supercritical CO2.

-

Sample Preparation: Use 100 g of dried and ground alfalfa meal.

-

SFE System Parameters:

-

Pressure: 30 MPa

-

Temperature: 50°C

-

CO2 Flow Rate: 2 kg/h

-

Co-solvent: 5% (w/w) ethanol

-

-

Extraction: Perform the extraction for 2 hours.

-

Collection: The chlorophyll-rich extract is collected in a separator by reducing the pressure.

Conversion of Chlorophyll to Sodium Copper Chlorophyllin

The transformation of native, oil-soluble chlorophyll into water-soluble and more stable sodium copper chlorophyllin involves a two-step chemical process: saponification and coppering.

Saponification (Alkaline Hydrolysis)

Saponification is the alkaline hydrolysis of the ester bonds in the chlorophyll molecule, which removes the phytol tail and the methyl ester group, resulting in the formation of water-soluble chlorophyllin salts.

Experimental Protocol: Saponification of Chlorophyll Extract

-

Preparation: Dissolve 10 g of the concentrated chlorophyll paste in 100 mL of 95% ethanol.

-

Alkaline Hydrolysis:

-

Add 10 mL of a 10% (w/v) aqueous sodium hydroxide solution.

-

Heat the mixture to 60-70°C in a water bath for 1 hour with constant stirring. The solution will turn a brownish-green.

-

-

Neutralization: Cool the reaction mixture to room temperature and neutralize to pH 7.0-7.5 with a dilute solution of hydrochloric acid.

Coppering (Copper Chelation)

In the coppering step, the central magnesium ion in the porphyrin ring of chlorophyllin is replaced with a copper ion. This substitution significantly enhances the stability of the molecule to light and heat.

Experimental Protocol: Coppering of Chlorophyllin

-

Copper Salt Addition:

-

To the neutralized chlorophyllin solution, add a 10% (w/v) aqueous solution of copper(II) sulfate in a stoichiometric amount relative to the chlorophyllin.

-

Heat the mixture to 80-90°C for 1-2 hours. A distinct color change to a vibrant green will be observed.

-

-

Purification:

-

Cool the reaction mixture and acidify to pH 3-4 with hydrochloric acid to precipitate the copper chlorophyllin.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with deionized water to remove excess copper salts and other impurities.

-

-

Salification and Drying:

-

Resuspend the purified copper chlorophyllin in water and adjust the pH to 9-10 with a sodium hydroxide solution to form the sodium salt.

-

The final sodium copper chlorophyllin solution can be used as is or dried to a powder using methods such as spray drying or freeze drying.

-

Visualizing the Process

To provide a clearer understanding of the experimental workflows and chemical transformations, the following diagrams have been generated using the DOT language.

Caption: General workflow for chlorophyll extraction and chlorophyllin production.

Caption: Chemical conversion of chlorophyll to sodium copper chlorophyllin.

Conclusion

The production of high-purity sodium copper chlorophyllin for research and drug development necessitates a thorough understanding of the natural sources, extraction methodologies, and chemical conversion processes. While traditional solvent extraction from sources like alfalfa remains a robust and scalable method, advancements in enzyme-assisted and supercritical fluid extraction offer more sustainable and potentially more efficient alternatives. The subsequent saponification and coppering steps are critical for enhancing the stability and solubility of the final chlorophyllin product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for professionals seeking to optimize the isolation and production of this promising bioactive compound.

References

Spectroscopic Properties of Sodium Copper Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium copper chlorophyllin (SCC) is a semi-synthetic derivative of chlorophyll, where the central magnesium ion is replaced by copper and the phytol tail is removed, rendering the molecule water-soluble. This modification enhances its stability, making it a widely used compound in the food, cosmetic, and pharmaceutical industries. Its unique photophysical and photochemical properties are the basis for its application as a food colorant, antioxidant, and photosensitizer in photodynamic therapy (PDT). This guide provides an in-depth analysis of the spectroscopic properties of SCC, detailed experimental protocols for its characterization, and a visualization of its key mechanisms of action.

Spectroscopic Properties

The electronic structure of sodium copper chlorophyllin, a porphyrin derivative, gives rise to distinct spectroscopic features, primarily in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of SCC in an aqueous solution is characterized by two main absorption bands:

-

The Soret Band (or B band): An intense absorption peak typically observed in the blue region of the spectrum, around 405 nm [1][2]. This band originates from the strongly allowed S₀ → S₂ electronic transition.

-

The Q Band: A weaker absorption band found in the red region of the spectrum, typically around 630 nm [1][2]. This band arises from the quasi-forbidden S₀ → S₁ electronic transition.

Some studies also report the presence of an N band in the UV region, between 240-320 nm[3]. The intensity of these absorption bands is directly proportional to the concentration of SCC in the solution, following the Beer-Lambert law. The solvent environment can also influence the exact position and intensity of these peaks.

Table 1: Summary of UV-Visible Absorption Properties of Sodium Copper Chlorophyllin

| Spectroscopic Parameter | Value/Range | Solvent/Conditions | Reference(s) |

| Soret Band (λmax) | 402 - 405 nm | Aqueous solution | [1][2] |

| Q Band (λmax) | 627 - 630 nm | Aqueous solution | [1][2] |

| N Band | 240 - 320 nm | Thin film | [3] |

| Molar Absorptivity (ε) at Soret Peak | Data varies; requires experimental determination | Phosphate buffer (pH 7.5) | [4] |

| Absorbance Ratio (A₄₀₅/A₆₃₀) | 3.0 - 3.9 | Phosphate buffer (pH 7.5) | [5] |

Fluorescence Spectroscopy

The fluorescence properties of sodium copper chlorophyllin are a subject of some debate in the scientific literature. Due to the presence of the paramagnetic copper ion, which can promote intersystem crossing to the triplet state, the fluorescence of SCC is often reported to be very weak or entirely quenched. Some sources explicitly state that no fluorescence is visible under UV light[5][6].

However, other studies have reported a red fluorescence emission from SCC. This discrepancy may be attributed to the specific composition of the commercial SCC, the presence of impurities, or the formation of aggregates in solution. Further investigation into the fluorescence quantum yield and lifetime is necessary for a complete understanding of its photophysical behavior.

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the UV-Vis absorption spectrum and molar absorptivity of sodium copper chlorophyllin.

Materials:

-

Sodium Copper Chlorophyllin (powder)

-

Phosphate buffer (pH 7.5)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of sodium copper chlorophyllin powder and dissolve it in a known volume of phosphate buffer (pH 7.5) to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the phosphate buffer.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the recommended time. Set the wavelength range to scan from 200 nm to 800 nm.

-

Blank Measurement: Fill a clean quartz cuvette with the phosphate buffer (blank) and place it in the spectrophotometer. Record the baseline absorbance.

-

Sample Measurement: Empty the cuvette, rinse it with one of the standard solutions, and then fill it with the same standard solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat for all Standards: Repeat step 5 for all the prepared standard solutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.

-

Plot a calibration curve of absorbance at the Soret peak versus the concentration of the standard solutions.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

-

Fluorescence Spectroscopy

This protocol provides a general method for investigating the fluorescence properties of sodium copper chlorophyllin.

Materials:

-

Sodium Copper Chlorophyllin (powder)

-

Phosphate buffer (pH 7.5) or other appropriate solvent

-

Fluorometer

-

Quartz cuvettes (4-sided clear)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of sodium copper chlorophyllin in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation and Emission Wavelengths:

-

To determine the emission spectrum, set the excitation wavelength to the Soret band maximum (around 405 nm) and scan a range of emission wavelengths (e.g., 500 nm to 800 nm).

-

To determine the excitation spectrum, set the emission wavelength to the maximum of the emission peak (if any is observed) and scan a range of excitation wavelengths (e.g., 300 nm to 600 nm).

-

-

Blank Measurement: Record the fluorescence spectrum of the solvent blank to account for any background fluorescence.

-

Sample Measurement: Record the fluorescence emission and excitation spectra of the sodium copper chlorophyllin solution.

-

Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the SCC solution to that of a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions.

Visualizations of Mechanisms and Processes

Jablonski Diagram for Sodium Copper Chlorophyllin

The following diagram illustrates the principal photophysical processes that can occur upon photoexcitation of a metalloporphyrin like sodium copper chlorophyllin.

References

The Historical Trajectory of Chlorophyllin: From Plant Pigment to Preclinical Powerhouse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyllin, a semi-synthetic and water-soluble derivative of chlorophyll, has carved a unique path in the annals of scientific research.[1][2][3] Unlike its parent molecule, chlorophyll, which is fat-soluble and contains a central magnesium atom, chlorophyllin is typically a sodium/copper salt where the magnesium has been replaced and the phytol tail removed.[1][3] This structural modification confers greater stability and solubility, properties that have been instrumental in its transition from a simple green pigment to a compound of significant interest in pharmacology and drug development. This guide traces the historical development of chlorophyllin, detailing its discovery, key research milestones, and the evolution of its application as a research compound.

Early Foundations: The Study of Chlorophyll

The story of chlorophyllin begins with the foundational research into chlorophyll itself. The initial isolation of the green pigment from plants was achieved in 1817 by French pharmacists Joseph Bienaimé Caventou and Pierre Joseph Pelletier, who named it "chlorophyll" from the Greek words for "green" and "leaf".[4][5][6] For the remainder of the 19th century, research focused on understanding its role in photosynthesis.[4][5]

A significant leap in understanding its chemical nature came between 1906 and 1914, when German scientist Richard Willstätter identified two distinct types, chlorophyll a and chlorophyll b, and established their basic chemical structures as magnesium complexes.[4][7] This groundbreaking work, which earned him the Nobel Prize in Chemistry in 1915, laid the essential groundwork for the future synthesis of derivatives like chlorophyllin.[5][7] Further elucidation of chlorophyll a's structure was accomplished by Hans Fischer in 1940, followed by its total synthesis by Robert Burns Woodward in 1960, for which he received the Nobel Prize in 1965.[6][8]

The Dawn of Chlorophyllin Research: Therapeutic Applications (1940s-1950s)

The 1940s marked a pivotal shift from the study of natural chlorophyll to the application of its semi-synthetic derivative, chlorophyllin, specifically sodium copper chlorophyllin (SCC).[1] Research during this era indicated that chlorophyllin could inhibit the growth of certain anaerobic bacteria in vitro and expedite the healing of experimental wounds in animals.[1] These findings spurred a series of clinical studies throughout the 1940s and 1950s.

Topical solutions and ointments containing SCC were developed and used to treat persistent open wounds, such as vascular and pressure ulcers, with reports suggesting it promoted healing more effectively than other common treatments of the time.[1] Simultaneously, observations of its deodorizing effects on foul-smelling wounds led to its oral administration to control fecal odor in patients with colostomies and ileostomies.[1] Although early case reports were promising, the deodorizing effects were later contested by placebo-controlled trials.[1] Despite the mixed results, this period was crucial as it established a history of safe clinical use in humans for over 50 years with no serious side effects reported.[1][9]

A New Direction: Antimutagenic and Anticarcinogenic Properties (1980s-Present)

The latter half of the 20th century saw the research focus of chlorophyllin pivot towards its potential as an antimutagenic and anticarcinogenic agent. A key discovery was chlorophyllin's ability to form tight molecular complexes with certain chemicals known or suspected to cause cancer.[1] This includes polycyclic aromatic hydrocarbons found in tobacco smoke, some heterocyclic amines from cooked meat, and mycotoxins like aflatoxin-B₁ (AFB₁).[1][10]

The primary proposed mechanism is that by binding to these potential carcinogens in the gastrointestinal tract, chlorophyllin may interfere with their absorption, thereby reducing the amount that reaches susceptible tissues.[1][11] This "interception" or "trapping" mechanism was supported by animal studies. In models of AFB₁-induced liver cancer, simultaneous administration of SCC with dietary AFB₁ significantly reduced DNA damage in the livers of rats and rainbow trout and dose-dependently inhibited cancer development.[1]

Further research has uncovered other mechanisms of action. Studies have shown that chlorophyllin can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolic activation of many pro-carcinogens.[10] It has also been found to induce phase II biotransformation enzymes, which promote the elimination of harmful toxins. More recently, in vitro studies have demonstrated that chlorophyllin can induce cell cycle arrest in human colon cancer cells by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis and repair.[1]

Synthesis and Production

Chlorophyllin is a semi-synthetic derivative of chlorophyll. The most common form, sodium copper chlorophyllin (SCC), is produced through a multi-step process. First, chlorophyll is extracted from plant sources like spinach, alfalfa, or microalgae using a solvent such as ethanol.[12][13] The extracted chlorophyll then undergoes alkaline hydrolysis (saponification) with sodium hydroxide (NaOH) to remove the phytol tail and open the porphyrin ring's fifth ring.[3] Finally, the central magnesium ion is replaced with copper by treatment with a copper salt, such as copper sulfate (CuSO₄), followed by the preparation of a sodium salt.[3][12] This process yields a stable, water-soluble pigment.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on chlorophyllin, providing a comparative overview of dosages and effects.

Table 1: Dosages in Human Studies

| Application | Compound | Dosage | Outcome | Reference |

| Internal Deodorant (Ostomy) | SCC | 100-200 mg/day | Effective in reducing fecal odor (case reports) | [1] |

| Internal Deodorant (Ostomy) | SCC | 75 mg, 3x daily | No more effective than placebo | [1] |

| Trimethylaminuria | SCC | 60 mg, 3x daily | Significantly decreased urinary trimethylamine | [1] |

| Aflatoxin Biomarker Reduction | Chlorophyllin | 100 mg, 3x daily | 55% reduction in median urinary aflatoxin-N7-guanine | [1] |

| General Deodorant Use (FDA) | Chlorophyllin | Up to 300 mg/day | Approved for internal deodorant use | [14] |

Table 2: Antimutagenic Activity (Ames Test)

| Mutagen | Compound | Concentration | % Inhibition | Reference |

| Aflatoxin B₁ | SCC | Not Specified | Effective reduction of DNA damage | [11] |

| Benzo[α]pyrene | SCC | Not Specified | Effective reduction of DNA damage | [11] |

| N-methyl-N'-nitro-N-nitrosoguanidine | SCC | Not Specified | Effective reduction of DNA damage | [11] |

Key Experimental Protocols

Protocol 1: Synthesis of Sodium Copper Chlorophyllin (SCC) from Spinach

This protocol is a generalized representation based on common industrial methods.[12]

-

Extraction: Fresh spinach leaves are washed and homogenized. The chlorophyll is extracted using 65% ethanol at 65°C for approximately 1 hour with constant stirring. The mixture is then filtered to separate the ethanol extract from the solid plant material.

-

Saponification: The ethanol extract is treated with a 5% sodium hydroxide (NaOH) solution. The mixture is heated and stirred for 20-30 minutes. This step removes the phytol tail from the chlorophyll molecule.

-

Copper Chelation: A 20% copper sulfate (CuSO₄) solution is added to the saponified mixture. The reaction is maintained for approximately 30 minutes. During this time, the central magnesium atom in the porphyrin ring is replaced by a copper atom.

-

Salification and Purification: A 2% NaOH solution is used to convert the copper chlorophyllin into its sodium salt form. The resulting SCC precipitates and is then washed, filtered, and dried to yield a dark green or black powder.

-

Quality Control: The final product is analyzed for pH, absorbance (typically around 560 nm), and total copper content to ensure it meets specifications.

Protocol 2: Ames Test for Antimutagenic Activity of Chlorophyllin

This protocol describes a standard method to assess the ability of chlorophyllin to inhibit the mutagenic effects of a known carcinogen.

-

Strain Preparation: A tester strain of Salmonella typhimurium that is auxotrophic for histidine (i.e., cannot produce its own histidine) is cultured overnight in nutrient broth.

-

Treatment Mixture: In a series of test tubes, the following are combined:

-

A known mutagen (e.g., aflatoxin B₁).

-

Varying concentrations of the chlorophyllin solution.

-

Rat liver extract (S9 fraction), which contains metabolic enzymes (like cytochrome P450) to activate pro-mutagens.

-

The prepared Salmonella typhimurium culture.

-

-

Controls: Several control tubes are prepared, including a negative control (no mutagen), a positive control (mutagen but no chlorophyllin), and a vehicle control.

-

Plating: The contents of each tube are mixed with top agar and poured onto minimal glucose agar plates, which lack histidine.

-

Incubation: The plates are incubated at 37°C for 48 hours.

-

Data Analysis: Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will form colonies. The number of revertant colonies on each plate is counted. The antimutagenic activity of chlorophyllin is calculated as the percentage reduction in the number of revertant colonies in the chlorophyllin-treated plates compared to the positive control.

Visualizing Pathways and Workflows

Synthesis of Sodium Copper Chlorophyllin

Caption: Workflow for the synthesis of Sodium Copper Chlorophyllin (SCC).

Proposed Anticarcinogenic Mechanism of Chlorophyllin

Caption: Proposed mechanism of carcinogen interception by chlorophyllin.

Experimental Workflow: In Vitro Cancer Cell Inhibition

Caption: Workflow for evaluating chlorophyllin's effect on cancer cells.

References

- 1. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chlorophyll | Research Starters | EBSCO Research [ebsco.com]

- 5. HISTORY OF SCIENCE: Discovery of chlorophyll [historyofsciences.blogspot.com]

- 6. Chlorophyll - Wikipedia [en.wikipedia.org]

- 7. Willstätter Discovers the Composition of Chlorophyll | Research Starters | EBSCO Research [ebsco.com]

- 8. life.illinois.edu [life.illinois.edu]

- 9. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeffreydachmd.com [jeffreydachmd.com]

- 11. The Structure, Functions and Potential Medicinal Effects of Chlorophylls Derived from Microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104650102A - Sodium copper chlorophyllin and production process thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Unveiling the Potential of Chlorophyllin Sodium Copper Salt: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of chlorophyllin sodium copper salt, a semi-synthetic derivative of chlorophyll, for researchers, scientists, and drug development professionals. This document details its molecular characteristics, synthesis, and multifaceted biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research and application.

Core Molecular and Physical Properties

This compound is a water-soluble compound derived from chlorophyll. The central magnesium atom in the chlorophyll molecule is replaced by copper, and the phytol tail is removed, resulting in a stable and water-soluble structure. Its molecular characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₄H₃₁CuN₄Na₃O₆ | [1][2][3][4] |

| Molecular Weight | Approximately 724.15 g/mol | [1][2][3] |

| Appearance | Dark green powder | [2] |

| Solubility | Soluble in water | [2][5] |

| CAS Number | 11006-34-1 | [2] |

Note: Slight variations in molecular weight may be reported due to different hydration states or salt forms.

Synthesis and Purification

The synthesis of this compound typically involves the following key steps:

-

Extraction of Chlorophyll : Chlorophyll is first extracted from plant sources such as mulberry leaves.[5]

-

Saponification : The extracted chlorophyll undergoes alkaline hydrolysis (saponification) to remove the phytol tail and the methyl ester group, forming chlorophyllin.[6]

-

Copper Chelation : The central magnesium ion is replaced with a copper ion by treatment with a copper salt, such as copper sulfate. This step enhances the stability of the molecule.

-

Salinification and Purification : The copper chlorophyllin is then converted to its sodium salt and purified to yield the final product.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest in the fields of research and drug development.

Antioxidant Properties

The compound is a potent antioxidant capable of neutralizing free radicals.[1][3] This activity is attributed to its ability to donate electrons, thereby stabilizing reactive oxygen species and reducing oxidative stress.[1]

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways, notably the NF-κB pathway. By preventing the activation of NF-κB, it can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Anticancer Potential

The anticancer activity of this compound is multifaceted. It can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[4][8] Furthermore, it has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[4]

Key Signaling Pathways

The biological effects of this compound are mediated through its interaction with critical cellular signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound.

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., water or methanol).

-

Reaction Mixture: In a 96-well plate, add a specific volume of each chlorophyllin dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the effect of this compound on the viability of cancer cells.[8]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Western Blot Analysis of NF-κB Pathway

This protocol is used to assess the effect of this compound on the activation of the NF-κB pathway in cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with different concentrations of this compound for a specific duration, followed by stimulation with LPS.

-

Protein Extraction: Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a promising compound with a well-documented profile of antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate key signaling pathways such as Wnt/β-catenin and NF-κB underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore and harness the beneficial properties of this versatile molecule in drug discovery and development.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Protective Effects of Sodium Copper Chlorophyllin and/or Ascorbic Acid Against Barium Chloride-Induced Oxidative Stress in Mouse Brain and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Chlorophyllin Sodium Copper Salt in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyllin Sodium Copper Salt (SCC), a water-soluble derivative of chlorophyll, is emerging as a promising photosensitizer for Photodynamic Therapy (PDT). Its favorable characteristics, including high photosensitizing efficiency, low dark toxicity, and rapid clearance from the body, make it an attractive candidate for anticancer and antimicrobial applications.[1][2][3] Upon activation by light of a specific wavelength, SCC generates reactive oxygen species (ROS), which induce oxidative stress and trigger cellular apoptosis and necrosis in target cells.[1][3][4] These application notes provide a comprehensive overview of the use of SCC in PDT, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data from preclinical studies.

Mechanism of Action

The therapeutic effect of SCC-mediated PDT is primarily driven by the generation of cytotoxic ROS. The process can be summarized in the following steps:

-

Administration and Uptake: SCC is administered and preferentially accumulates in rapidly proliferating cells, such as cancer cells.[4]

-

Photoexcitation: The target tissue is irradiated with light of a wavelength corresponding to the absorption peak of SCC (typically in the blue or red region of the spectrum).[1][5] This excites the SCC molecule from its ground state to a short-lived singlet excited state.

-

Intersystem Crossing: The excited singlet SCC molecule can then undergo intersystem crossing to a longer-lived triplet excited state.

-

Energy Transfer and ROS Generation: The triplet-state SCC can transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can participate in electron transfer reactions (Type I reaction) to produce other ROS such as superoxide anions and hydroxyl radicals.[4][6]

-

Oxidative Stress and Cell Death: The accumulation of ROS leads to significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This disruption of cellular homeostasis triggers cell death pathways, primarily apoptosis and necrosis.[1][7][8]

Signaling Pathways in SCC-Mediated PDT

SCC-mediated PDT has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.

Key molecular events include:

-

Downregulation of AKT-1 Pathway: SCC-PDT has been observed to markedly downregulate the phosphorylation of AKT-1, a key protein in cell survival signaling.[1]

-

Suppression of Wnt/β-catenin Signaling: In some cancer models, chlorophyllin has been shown to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.

-

Induction of the Intrinsic Apoptotic Pathway: SCC-PDT induces mitochondrial damage, leading to the release of cytochrome c. This activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][8]

-

Modulation of Bcl-2 Family Proteins: The treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, further promoting apoptosis.[1]

-

Activation of the Extrinsic Apoptotic Pathway: Evidence suggests the involvement of the extrinsic pathway through the activation of caspase-8.[1]

Data Presentation

The efficacy of SCC-mediated PDT is dependent on several factors, including the concentration of SCC, the light dose, and the cell type. The following tables summarize quantitative data from various in vitro and in vivo studies.

Table 1: Summary of In Vitro Studies on SCC-Mediated PDT

| Cell Line | SCC Concentration | Light Source | Light Dose | Outcome | Reference |

| HeLa (Cervical Cancer) | 2 and 4 µg/mL | 405 nm laser | 48 J/cm² (800 mW/cm²) | ~90% cytotoxicity | [1] |

| B16 (Melanoma) | Not specified (CH-SCC NPs) | Handheld laser | Not specified | ~80-85% cell death | [2] |

| T24 (Bladder Cancer) | 2 µg/mL (Chlorophyllin e6) | Laser | 4 J/cm² | Significant cytotoxicity, increased apoptosis | [7] |

| 5637 (Bladder Cancer) | 2 µg/mL (Chlorophyllin e6) | Laser | 4 J/cm² | Significant cytotoxicity, increased apoptosis | [7] |

| XL50 (Squamous Cell Carcinoma) | 0.1 - 200 µg/mL (Cu-Cy NPs) | X-ray (100 kVp) | 150 cGy | Dose-dependent cell death, ~100% at 200 µg/mL | [9] |

| B16F10 (Melanoma) | 0.1 - 200 µg/mL (Cu-Cy NPs) | X-ray (100 kVp) | 150 cGy | Resistant to X-PDT | [9] |

Table 2: Summary of In Vivo Studies on SCC-Mediated PDT

| Animal Model | Tumor Type | SCC Derivative & Dose | Light Source & Dose | Outcome | Reference |

| Albino Mouse | Ehrlich Solid Cancer | 200 µg/gm body weight | 630 nm laser, 1 h | Significant decrease in tumor size | [4] |

| Nude Mice | Squamous Cell Carcinoma | Hypericin (0.2-0.5 µg/ml) | KTP532 laser | Regression of small tumors (<0.4 cm²) | [10] |

| A549 Tumor-bearing Mice | Lung Adenocarcinoma | MPPa or NMPi (2 mg/kg) | 630 nm laser, 200 J/cm² | Significant decrease in tumor growth | [11] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of SCC-mediated PDT.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the phototoxic effect of SCC on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (SCC) stock solution

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Light source with appropriate wavelength (e.g., 405 nm or 630 nm LED array or laser)[5]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

SCC Incubation: Remove the medium and add fresh medium containing various concentrations of SCC (e.g., 0, 1, 2, 4, 8 µg/mL). Include wells with medium only as a blank control. Incubate for a predetermined time (e.g., 4 hours) to allow for SCC uptake.

-

Washing: Remove the SCC-containing medium and wash the cells twice with PBS.

-

Irradiation: Add fresh, phenol red-free medium to each well. Expose the plate to the light source for a specific duration to deliver the desired light dose (e.g., 48 J/cm²). Keep a duplicate plate in the dark as a "dark toxicity" control.

-

Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)

Objective: To measure the generation of intracellular ROS following SCC-PDT.

Materials:

-

Cells cultured on glass-bottom dishes or in 24-well plates

-

SCC stock solution

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

Serum-free medium

-

PBS

-

Light source

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Seed cells and treat with the desired concentration of SCC (e.g., 4 µg/mL) for 4 hours.[1]

-

Washing: Wash cells twice with PBS.

-

DCFH-DA Loading: Add serum-free medium containing 20-40 µM DCFH-DA to the cells and incubate for 30 minutes at 37°C in the dark.[1][12]

-

Washing: Wash the cells once with PBS to remove excess DCFH-DA.

-

Irradiation: Add PBS or fresh medium to the cells and immediately irradiate with the light source.

-

Fluorescence Measurement: Measure the fluorescence intensity immediately after irradiation using a fluorescence microscope (Excitation/Emission: ~485/535 nm) or a plate reader.[13] ROS generation is often rapid and can be monitored over time (e.g., every 10 minutes).[1]

Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells after SCC-PDT.

Materials:

-

Cells cultured in 6-well plates

-

SCC stock solution

-

Light source

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates, treat with SCC, and irradiate as described in Protocol 1.

-

Cell Harvesting: At a desired time point post-PDT (e.g., 12 or 24 hours), harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells.[14]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]

-